3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
Overview
Description
3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors that contain the necessary functional groups.
Cyclization: The key step involves cyclization to form the thiochromen ring. This can be achieved through various cyclization reactions, often involving sulfur-containing reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromen ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring structure.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiochromen derivatives.
Substitution: Various substituted thiochromen derivatives.
Scientific Research Applications
3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one involves its interaction with various molecular targets. The sulfur atom in the thiochromen ring can form interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The amino and methoxy groups can also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methoxybenzanilide
- 4-hydroxy-2-quinolones
- 2-amino-5,6-dimercapto-7-methyl-3,7,8a,9-tetrahydro-8-oxa-1,3,9,10-tetraaza-anthracen-4-one
Uniqueness
3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one is unique due to its specific ring structure containing a sulfur atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-2-methoxy-5,6,7,8-tetrahydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10-8(11)9(12)6-4-2-3-5-7(6)14-10/h2-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGMTKHOYZNIQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=C(S1)CCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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